molecular formula C18H19FN2O4S B1521373 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid CAS No. 1054112-12-7

3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid

Cat. No. B1521373
CAS RN: 1054112-12-7
M. Wt: 378.4 g/mol
InChI Key: UOPUCDMCLMFVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid” is a chemical compound with the CAS Number 1054112-12-7 . It has a molecular weight of 378.42 and a molecular formula of C18H19FN2O4S . It’s also known as BIPS.


Molecular Structure Analysis

The molecular structure of “3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid” consists of a benzylpiperazine group attached to a benzoic acid group via a sulfonyl bridge . The fluorine atom is attached to the benzoic acid ring .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.396±0.06 g/cm3 and a predicted boiling point of 557.8±60.0 °C . The melting point is not available .

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These synthesized compounds have shown significant antibacterial and antifungal activity . The inhibition of microbial growth under standardized conditions was utilized to demonstrate the antibacterial action of these compounds .

Molecular Modeling

The compound has been used in molecular modeling studies. The data from these studies was compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds. A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .

Anti-inflammatory Activity

The compound has been used in the synthesis of 3-(4-Benzylpiperizino)-1-(4-Ethoxyphenyl)-1-Alkyl (Aryl)-2-Phenylpropan-1-OL Dihydrochlorides . Some of the dihydrochlorides of the resulting compounds were found to have anti-inflammatory activity .

Analgesic Activity

The synthesized 3-(4-Benzylpiperizino)-1-(4-Ethoxyphenyl)-1-Alkyl (Aryl)-2-Phenylpropan-1-OL Dihydrochlorides have shown analgesic activity .

Peripheral n-cholinolytic Activity

The synthesized 3-(4-Benzylpiperizino)-1-(4-Ethoxyphenyl)-1-Alkyl (Aryl)-2-Phenylpropan-1-OL Dihydrochlorides have shown peripheral n-cholinolytic activity .

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the potential biological activity of similar compounds , “3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid” and related compounds could be subjects of future research in medicinal and pharmaceutical chemistry.

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)sulfonyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-16-7-6-15(18(22)23)12-17(16)26(24,25)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPUCDMCLMFVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.